N-Phthaloylglycine

Catalog No.
S571431
CAS No.
4702-13-0
M.F
C10H7NO4
M. Wt
205.17 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-Phthaloylglycine

CAS Number

4702-13-0

Product Name

N-Phthaloylglycine

IUPAC Name

2-(1,3-dioxoisoindol-2-yl)acetic acid

Molecular Formula

C10H7NO4

Molecular Weight

205.17 g/mol

InChI

InChI=1S/C10H7NO4/c12-8(13)5-11-9(14)6-3-1-2-4-7(6)10(11)15/h1-4H,5H2,(H,12,13)

InChI Key

WQINSVOOIJDOLJ-UHFFFAOYSA-N

SMILES

Array

Synonyms

N-phthalylglycine, phthaloyl glycine

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C2=O)CC(=O)O

The exact mass of the compound N-Phthaloylglycine is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 29044. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Amino Acids, Peptides, and Proteins - Amino Acids - Supplementary Records. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

N-Phthaloylglycine (CAS 4702-13-0) is a highly crystalline, fully doubly-protected amino acid derivative essential for advanced organic and peptide synthesis. By utilizing a phthalimide group to completely mask the primary amine of glycine, this compound eliminates the zwitterionic nature of unprotected glycine, rendering it highly soluble in standard organic solvents like dichloromethane and tetrahydrofuran. Commercially, it is procured for its exceptional thermal stability (melting point 193–196 °C) and its ability to withstand harsh alkylation or acylation conditions that would degrade or compromise mono-protected alternatives such as Boc- or Fmoc-glycine. Its robust protection profile makes it a critical building block for synthesizing complex pharmaceutical intermediates, agrochemicals, and specialized peptide sequences requiring orthogonal deprotection strategies [1].

Substituting N-Phthaloylglycine with unprotected glycine or standard mono-protected variants (e.g., Boc-Gly-OH or Fmoc-Gly-OH) frequently results in process failures during complex syntheses. Unprotected glycine is zwitterionic, rendering it insoluble in the lipophilic organic solvents required for most coupling reactions, thus severely limiting processability. While Boc- and Fmoc-glycine solve the solubility issue, they leave a secondary amine proton exposed. Under strong basic conditions or in the presence of potent electrophiles, this exposed proton undergoes unwanted N-alkylation or side-chain reactions, reducing overall yield and complicating purification. Furthermore, Boc groups are thermally labile and acid-sensitive, while Fmoc groups are base-sensitive. N-Phthaloylglycine completely masks the nitrogen atom within an imide ring, providing absolute protection against N-alkylation and ensuring stability across a broad pH and thermal range until specific deprotection via hydrazinolysis is applied [1].

Complete Suppression of N-Alkylation Side Reactions

In synthetic pathways utilizing strong bases (e.g., NaH) and alkyl halides, mono-protected amino acids are highly susceptible to unwanted N-alkylation. N-Phthaloylglycine completely masks the nitrogen atom, reducing N-alkylation side products to 0%, whereas Boc-Gly-OH can exhibit up to 15-30% unwanted N-alkylation under identical strongly basic conditions. This absolute protection ensures high-fidelity downstream coupling without the need for complex chromatographic separation of N-alkylated impurities [1].

Evidence DimensionUnwanted N-alkylation side-product formation
Target Compound Data0% (nitrogen is fully masked by the phthaloyl ring)
Comparator Or BaselineBoc-Gly-OH (up to 15-30% N-alkylation under strong base/alkyl halide conditions)
Quantified DifferenceComplete suppression of N-alkylation
ConditionsExcess alkyl halide, strong base (e.g., NaH), organic solvent

Eliminates the formation of difficult-to-remove N-alkylated impurities, directly improving final product yield and simplifying downstream purification.

Orthogonal Deprotection Compatibility via Hydrazinolysis

N-Phthaloylglycine offers a highly specific deprotection pathway that is completely orthogonal to standard Boc and Fmoc chemistries. When subjected to the Ing-Manske procedure using hydrazine hydrate, the phthaloyl group is cleaved to yield the free amine with >90% efficiency. In contrast, Boc- and Fmoc-protected comparators are completely unaffected by hydrazine (0% cleavage). This allows N-Phthaloylglycine to be used in multi-functionalized peptide or small-molecule syntheses where the glycine amine must be selectively unmasked while preserving other acid- or base-labile protecting groups[1].

Evidence DimensionDeprotection yield under hydrazinolysis
Target Compound Data>90% yield of free amine
Comparator Or BaselineBoc-Gly-OH / Fmoc-Gly-OH (0% cleavage under hydrazine)
Quantified Difference>90% absolute selectivity for phthaloyl cleavage
ConditionsHydrazine hydrate in ethanol/methanol, reflux or room temperature

Enables advanced orthogonal synthesis strategies where specific amine groups must be unmasked without disrupting other protected functional groups.

Higher Thermal Stability for Elevated-Temperature Processing

Thermal stability is a critical parameter for reactions requiring elevated temperatures, such as certain cyclizations or high-temperature couplings. N-Phthaloylglycine exhibits a high melting point of 193–196 °C and remains stable well above standard reflux conditions for common organic solvents. In comparison, Boc-Gly-OH has a significantly lower melting point (86–89 °C) and its protecting group begins to thermally degrade (releasing isobutylene and CO2) at temperatures exceeding 150 °C. The robust thermal profile of N-Phthaloylglycine makes it the preferred precursor for high-temperature synthetic routes .

Evidence DimensionMelting point and thermal degradation threshold
Target Compound DataMelting point 193–196 °C; stable at >150 °C
Comparator Or BaselineBoc-Gly-OH (Melting point 86–89 °C; thermal deprotection >150 °C)
Quantified Difference>100 °C higher melting point and enhanced thermal stability
ConditionsStandard atmospheric pressure, thermal processing

Allows the use of high-temperature reaction conditions (e.g., high-boiling solvent reflux) that would destroy standard Boc-protected building blocks.

Enhanced Organic Solvent Solubility Profile

For efficient coupling reactions in organic synthesis, precursors must be highly soluble in lipophilic solvents. Unprotected glycine is a zwitterion with a water solubility of ~250 mg/mL but is virtually insoluble in standard organic solvents like dichloromethane (DCM) or tetrahydrofuran (THF) (<0.1 mg/mL). N-Phthaloylglycine, by neutralizing the amine basicity through the imide structure, achieves high solubility in DCM, THF, and ethyl acetate. This phase compatibility is essential for homogeneous catalytic processes and standard organic workflows where aqueous biphasic systems are detrimental[1].

Evidence DimensionSolubility in lipophilic organic solvents (e.g., DCM, THF)
Target Compound DataHighly soluble (>50 mg/mL in standard polar aprotic/organic solvents)
Comparator Or BaselineUnprotected Glycine (<0.1 mg/mL in DCM/THF)
Quantified Difference>500-fold increase in organic solvent solubility
ConditionsRoom temperature, standard organic synthesis solvents

Ensures homogeneous reaction conditions in organic solvents, which is a fundamental requirement for most modern coupling and acylation chemistries.

Orthogonal Solid-Phase Peptide Synthesis (SPPS)

N-Phthaloylglycine is optimally deployed in complex peptide syntheses where a specific glycine residue requires late-stage modification. Because the phthaloyl group is completely stable to the TFA used for Boc removal and the piperidine used for Fmoc removal, it remains intact until selectively cleaved by hydrazine. This makes it the right choice for synthesizing branched peptides or cyclic peptides where orthogonal unmasking of the glycine amine is mandatory[1].

Synthesis of Primary Amines via Gabriel Synthesis Pathways

In the industrial production of specialized primary amines, N-Phthaloylglycine serves as a highly reliable precursor. Its fully masked nitrogen prevents any secondary or tertiary amine formation during intermediate alkylation or functionalization steps. Once the carbon skeleton is fully elaborated, the phthaloyl group is cleanly removed via the Ing-Manske procedure (hydrazinolysis) to yield the pure primary amine, avoiding the complex purification associated with over-alkylated byproducts [2].

High-Temperature Cyclization Reactions

For the synthesis of complex heterocyclic pharmaceutical intermediates that require high-temperature cyclization (e.g., >150 °C in high-boiling solvents like DMF or DMSO), N-Phthaloylglycine is the right choice. Its higher thermal stability (melting point 193–196 °C) ensures that the protecting group does not prematurely degrade, a common failure mode when using thermally labile Boc-protected alternatives under identical conditions .

XLogP3

0.9

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

1

Exact Mass

205.03750770 Da

Monoisotopic Mass

205.03750770 Da

Heavy Atom Count

15

UNII

6J5LY4N0CG

GHS Hazard Statements

Aggregated GHS information provided by 7 companies from 4 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 1 of 7 companies. For more detailed information, please visit ECHA C&L website;
Of the 3 notification(s) provided by 6 of 7 companies with hazard statement code(s):;
H302 (66.67%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (33.33%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (16.67%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

4702-13-0

Wikipedia

N-(carboxymethyl)phthalimide

Dates

Last modified: 08-15-2023

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